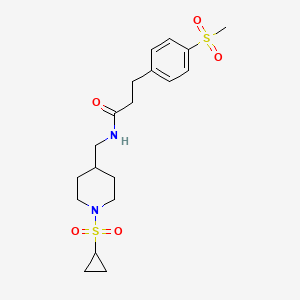
Methyl dichloroasterrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl dichloroasterrate” is a chemical compound . It is a natural product derived from a fungal source .
Molecular Structure Analysis
“Methyl dichloroasterrate” has the molecular formula C18H16Cl2O8 . Its InChI string is InChI=1S/C18H16Cl2O8/c1-7-12(19)14(22)11(18(24)27-4)16(13(7)20)28-15-9(17(23)26-3)5-8(21)6-10(15)25-2/h5-6,21-22H,1-4H3 . The molecule contains a total of 45 bonds, including 29 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 esters (aromatic), 2 aromatic hydroxyls, and 2 ethers (aromatic) .
Physical And Chemical Properties Analysis
“Methyl dichloroasterrate” is a solid substance . It is soluble in DMSO at a concentration of 1 mg/mL . The average mass of the molecule is 431.220 .
Scientific Research Applications
Herbicide Efficiency and Safety
Methyl dichloroasterrate's applications in the realm of herbicides are significant. Paraquat dichloride, a compound similar to methyl dichloroasterrate, is noted for its effectiveness as a herbicide, particularly for weed elimination. Its safety when applied properly is highlighted, though it is important to note that its misuse has led to various fatalities. The compound's accumulation in the lung and its associated pulmonary effects, due to its interaction with the polyamine transport system in alveolar cells, are key aspects of its behavior (Dinis-Oliveira et al., 2008).
Herbicide Effects on Plant Growth
Methyl dichloroasterrate also affects plant growth. For example, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, a compound similar to methyl dichloroasterrate, is used as a selective herbicide. It impacts the elongation of oat and wheat coleoptile segments, suggesting a role as an auxin antagonist. This implies that the compound and its metabolites could influence root growth and development in plants (Shimabukuro et al., 1978).
Chemical Reactivity and Genotoxicity
The chemical reactivity and metabolic fate of similar compounds, such as dichlorvos, provide insights into potential genotoxic effects. These aspects are crucial in understanding the implications of methyl dichloroasterrate's use in various applications, including its mutagenicity to bacteria and potential methylation of mammalian DNA (Wright et al., 1978).
Risk Assessment in Pharmacokinetics
Studies on methylene chloride, a chlorinated solvent related to methyl dichloroasterrate, offer insights into risk assessment processes. This includes evaluations of toxicity and carcinogenicity in various mammalian species, including humans. Such studies inform the safe handling and application of related compounds in various industrial and pharmaceutical contexts (Andersen et al., 1987).
Environmental and Health Risks
Investigations into dichloromethane, akin to methyl dichloroasterrate, reveal the environmental and health risks associated with its use. The compound's wide application raises concerns about its potential carcinogenic effects, underlining the importance of robust exposure assessments and the necessity for more precise studies to ascertain risks (Cooper et al., 2011).
Chromatography Applications
The utility of methylene chloride in chromatography, particularly in the polymer, chemical, and pharmaceutical industries, demonstrates the potential applications of methyl dichloroasterrate in similar domains. Its effectiveness in solvating compounds underlines its significance in analytical and preparative techniques (Sharma et al., 2021).
Safety and Hazards
“Methyl dichloroasterrate” is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, such as moving the person into fresh air, washing off with soap and plenty of water, flushing eyes with water, or rinsing mouth with water . It is recommended to avoid dust formation and breathing vapors, mist, or gas .
Mechanism of Action
Pharmacokinetics
Its solubility in DMSO suggests that it may have good bioavailability . .
Result of Action
Methyl dichloroasterrate has been found to exhibit cytotoxic, antimicrobial, and antinematodal activity . This suggests that the compound’s action results in the death of certain cells or organisms.
Action Environment
The action, efficacy, and stability of Methyl dichloroasterrate are likely influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds or organisms. Specific studies on the influence of environmental factors on the action of methyl dichloroasterrate are lacking .
properties
IUPAC Name |
methyl 3,5-dichloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O8/c1-7-12(19)14(22)11(18(24)27-4)16(13(7)20)28-15-9(17(23)26-3)5-8(21)6-10(15)25-2/h5-6,21-22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTOESDPWKUNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346316 |
Source


|
| Record name | Methyl dichloroasterrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dichloroasterrate | |
CAS RN |
398118-62-2 |
Source


|
| Record name | Methyl dichloroasterrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2818435.png)

methanone](/img/structure/B2818438.png)
![1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2818439.png)

![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)
![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2818445.png)
![5-(2-Anilinovinyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2818446.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2818448.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2818451.png)
![3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride](/img/structure/B2818455.png)
